

Synthesis of 4-Methoxy-3-(2-propynyoxy)benzenecarbaldehyde from vanillin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(2-propynyoxy)benzenecarbaldehyd
Cat. No.:	B141157

[Get Quote](#)

An Application Note for the Synthesis of **4-Methoxy-3-(2-propynyoxy)benzenecarbaldehyde** from Vanillin

Introduction: Bridging Natural Scaffolds with Synthetic Versatility

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of natural vanilla extract, is a readily available and cost-effective building block derived from natural sources, primarily lignin.^{[1][2]} Its inherent aromatic structure and functional groups—aldehyde, phenol, and ether—make it an attractive starting material for the synthesis of more complex molecules with applications in pharmaceuticals, materials science, and fragrance industries.^{[1][3]}

This application note provides a detailed protocol for the synthesis of **4-Methoxy-3-(2-propynyoxy)benzenecarbaldehyde**, a key intermediate for "click" chemistry applications. The introduction of the terminal alkyne functionality via O-propargylation of the phenolic hydroxyl group transforms the vanillin scaffold, enabling its covalent linkage to a wide array of molecules functionalized with azides through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.^[3] This protocol is designed for researchers in organic synthesis and drug development, offering a robust and reproducible method for accessing this versatile intermediate.

Underlying Chemical Principles: The Williamson Ether Synthesis

The core transformation in this protocol is the Williamson ether synthesis, a classic and highly reliable method for forming ethers developed by Alexander Williamson in 1850.[4][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

The three key components of this specific application are:

- The Nucleophile: The phenolic hydroxyl group of vanillin is weakly acidic. In the presence of a non-nucleophilic base, such as potassium carbonate (K_2CO_3), it is deprotonated to form a potent nucleophile, the vanillate anion.[7][8]
- The Electrophile: Propargyl bromide serves as the alkylating agent. It features a primary carbon atom bonded to a good leaving group (bromide), making it an excellent substrate for SN2 reactions.[5][6]
- The Solvent: A polar aprotic solvent, such as acetone, is employed. Acetone effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it highly nucleophilic. It also facilitates the SN2 mechanism, which is favored in such solvents. [7][9]

The reaction involves the backside attack of the vanillate anion on the carbon atom bearing the bromide. This concerted mechanism results in the inversion of stereochemistry (though not relevant for this achiral substrate) and the formation of a new carbon-oxygen bond, yielding the desired propargyl ether.[6]

Visualized Reaction Scheme

Caption: O-propargylation of vanillin with propargyl bromide.

Critical Safety Considerations: Handling Propargyl Bromide

Propargyl bromide is a hazardous chemical that requires strict safety protocols. It is a highly flammable, toxic, and shock-sensitive lachrymator.[10][11] The pure substance can decompose

explosively, especially when heated under confinement.[10][12] It is typically supplied as an 80% solution in toluene to reduce its explosive tendency.[10][13]

Mandatory Safety Precautions:

- Ventilation: All manipulations must be performed in a certified chemical fume hood with robust airflow.[12][13]
- Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., Viton or laminate).[10][11][14]
- Ignition Sources: Exclude all sources of ignition, including heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[11][12][13]
- Static Discharge: Ground and bond all containers during transfer to prevent static electricity buildup.[10][12][13]
- Storage: Store refrigerated (below 4°C/39°F) in a flammables-area, away from oxidizing materials.[10][11]
- Emergency: Ensure an eyewash station and safety shower are immediately accessible.[10] In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][14]

Experimental Protocol

This protocol is adapted from established literature procedures for the O-alkylation of phenolic compounds.[3][9]

Materials and Reagents

Reagent/Material	M.W. (g/mol)	Amount	Moles (mmol)	Stoichiometric Ratio
Vanillin	152.15	10.0 g	65.7	1.0
Propargyl Bromide (80% in toluene)	118.96	9.4 g (7.5 g active)	63.1	~1.1 (accounting for purity)
Potassium Carbonate (K_2CO_3), anhydrous	138.21	13.6 g	98.4	1.5
Acetone, anhydrous	-	200 mL	-	-
Ethyl Acetate	-	As needed	-	-
Saturated NaCl solution (Brine)	-	As needed	-	-
Anhydrous Sodium Sulfate (Na_2SO_4)	-	As needed	-	-

Visualized Experimental Workflow

Caption: High-level overview of the synthesis protocol.

Step-by-Step Methodology

1. Reaction Setup: a. To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.4 mmol). b. Add 200 mL of anhydrous acetone to the flask. c. Stir the resulting suspension vigorously at room temperature for 15 minutes.
2. Alkylation Reaction: a. While stirring, add the propargyl bromide solution (9.4 g) dropwise to the suspension over 10-15 minutes using a dropping funnel. b. Upon completion of the addition, heat the reaction mixture to reflux (approximately 60°C) using a heating mantle. c.

Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the vanillin spot has been consumed.

3. Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone (2 x 30 mL) to ensure complete recovery of the product. c. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. d. To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. e. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous phase with ethyl acetate (2 x 50 mL). f. Combine all organic extracts and wash them with a saturated NaCl solution (brine) (1 x 50 mL). g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

4. Purification: a. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture or isopropanol. b. Dissolve the crude product in a minimum amount of the hot solvent. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**. An expected yield is in the range of 80-95%.^[9]

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Property	Value
Chemical Formula	$C_{11}H_{10}O_3$ [15] [16] [17]
Molecular Weight	190.20 g/mol [15] [17]
CAS Number	145654-01-9 [15] [17]
Appearance	Off-white to pale yellow solid
1H NMR (CDCl ₃ , 500 MHz)	δ (ppm): 9.85 (s, 1H, -CHO), 7.45 (m, 2H, Ar-H), 7.10 (d, 1H, Ar-H), 4.80 (d, 2H, -O-CH ₂ -), 3.95 (s, 3H, -OCH ₃), 2.55 (t, 1H, -C≡CH). Note: Expected chemical shifts are approximate and can vary slightly. [8] [18]
^{13}C NMR (CDCl ₃ , 125 MHz)	δ (ppm): 190.9, 153.0, 150.0, 130.5, 126.5, 111.8, 109.5, 78.0, 76.5, 56.5, 56.0. Note: Expected chemical shifts are approximate. [8] [18]
FT-IR (KBr, cm ⁻¹)	~3280 (alkyne C-H), ~2120 (C≡C stretch), ~1685 (aldehyde C=O), ~1590, 1510 (aromatic C=C), ~1270, 1140 (ether C-O).

Conclusion

This application note details a reliable and efficient protocol for the synthesis of **4-Methoxy-3-(2-propynyl)benzenecarbaldehyde** from vanillin. By following the outlined procedures, particularly the stringent safety precautions for handling propargyl bromide, researchers can safely produce this valuable synthetic intermediate. The successful synthesis and subsequent characterization provide a foundation for its use in further synthetic endeavors, most notably in the construction of complex molecular architectures via click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sphinxsai.com [sphinxsai.com]
- 2. Welcome to FlavorDB [fsbi-db.de]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. prepchem.com [prepchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. 145654-01-9 Cas No. | 4-Methoxy-3-(2-propynyl)benzenecarbaldehyde | Matrix Scientific [matrixscientific.com]
- 16. 4-Methoxy-3-(2-propynyl)benzenecarbaldehyde | C11H10O3 | CID 2763327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- To cite this document: BenchChem. [Synthesis of 4-Methoxy-3-(2-propynyl)benzenecarbaldehyde from vanillin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141157#synthesis-of-4-methoxy-3-2-propynylbenzenecarbaldehyde-from-vanillin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com